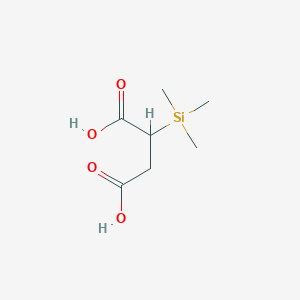

3-Trimethylsilylsuccinic acid

Beschreibung

3-Trimethylsilylsuccinic acid (hypothetical structure: HOOC-CH2-C(Si(CH3)3)-COOH) is a silicon-modified derivative of succinic acid, where a trimethylsilyl group replaces a hydrogen atom on the third carbon of the four-carbon dicarboxylic acid backbone. These compounds are characterized by enhanced lipophilicity and altered acidity due to the electron-withdrawing effects of the silyl group. Potential applications include organic synthesis intermediates, silicon-containing polymer precursors, or modifiers for catalytic systems .

Eigenschaften

Molekularformel |

C7H14O4Si |

|---|---|

Molekulargewicht |

190.27 g/mol |

IUPAC-Name |

2-trimethylsilylbutanedioic acid |

InChI |

InChI=1S/C7H14O4Si/c1-12(2,3)5(7(10)11)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)(H,10,11) |

InChI-Schlüssel |

RTXZCZFAAYFFKF-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trimethylsilylsuccinic acid typically involves the reaction of succinic anhydride with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the trimethylsilyl group.

Catalyst/Base: Pyridine or other suitable bases.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Trimethylsilylsuccinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Trimethylsilylsuccinic acid has several applications in scientific research:

Chemistry: Used as a precursor in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Trimethylsilylsuccinic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 3-trimethylsilylsuccinic acid (hypothetical) with structurally related silicon-containing acids:

Key Observations :

- Acidity : Sulfonic acid derivatives (e.g., 3-(trimethylsilyl)-1-propanesulfonic acid) exhibit stronger acidity (pKa ~ -1.5) compared to carboxylic acids (pKa ~ 2.5–4.8) due to the stability of the sulfonate anion .

- Lipophilicity: The trimethylsilyl group increases hydrophobicity, enhancing solubility in non-polar solvents, which is critical for applications in silicone-based polymers .

Q & A

Q. Table 1: Key Characterization Parameters

| Technique | Critical Parameters | Diagnostic Signals |

|---|---|---|

| H NMR | CDCl, 400 MHz | δ 0.1–0.5 (s, 9H, Si-(CH)) |

| FT-IR | ATR mode, 4 cm resolution | 1705 cm (C=O stretch) |

| HRMS (ESI-) | Calibration: NaTFA | m/z 215.0382 (±0.0005) |

II. Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving this compound be resolved?

- Methodological Answer :

- Replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and compare results across labs .

- Kinetic Studies : Perform time-resolved in situ NMR to track intermediate formation rates. Use Arrhenius plots to compare activation energies.

- Computational Validation : Model proposed mechanisms using DFT (B3LYP/6-311+G(d,p)) to identify plausible transition states .

Q. What strategies validate the steric and electronic effects of the trimethylsilyl group in computational studies?

- Methodological Answer :

- DFT Modeling : Compare gas-phase and solvent (PCM water) calculations to assess solvation effects on acidity (pKa shifts).

- NBO Analysis : Quantify hyperconjugation between the silyl group and carboxyl moieties (e.g., σ→π* interactions).

- Experimental Cross-Validation : Correlate computed HOMO-LUMO gaps with UV-Vis spectra (λ~250–300 nm) .

Q. Table 2: Computational Workflow for Electronic Analysis

| Step | Tool/Software | Output Metrics |

|---|---|---|

| Geometry Optimization | Gaussian 16 | Bond lengths (Si-C: 1.85–1.90 Å) |

| Solvent Modeling | PCM (Water) | ΔG (~-5 kcal/mol) |

| NBO Analysis | NBO 6.0 | Second-order perturbation energy |

III. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥5 independent studies, noting solvent purity, temperature (±0.5°C), and measurement techniques (e.g., gravimetric vs. UV-Vis).

- Statistical Testing : Apply ANOVA to identify outliers or systematic errors.

- Triangulation : Validate via alternative methods (e.g., HPLC retention time vs. nephelometry) .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Catalyst Characterization : Pre-activate catalysts under inert conditions and report BET surface area or TEM particle size.

- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., decane for GC-MS).

- Data Sharing : Deposit raw kinetic data (time vs. conversion) in open repositories (e.g., Zenodo) with metadata .

IV. Safety & Compliance

Q. What safety protocols are critical when handling this compound in hydrolytic studies?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical goggles, and fume hoods for reactions releasing volatile siloxanes.

- Waste Management : Neutralize acidic byproducts with NaHCO before disposal.

- Documentation : Follow OSHA guidelines for incident reporting and SDS updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.